2,4-dichloro-N-(1-ethyl-4-piperidinyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves several chemical reactions, including elimination, reduction, bromination, and coupling processes. For instance, H. Bi (2014) described the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide through reactions starting from piperidin-4-one and further reacting with intermediates to obtain novel compounds (Bi, 2014). Similarly, Cheng De-ju (2014) synthesized N-allyl-4-piperidyl benzamide derivatives, highlighting the synthetic pathways and characterization of these compounds (De-ju, 2014).
Molecular Structure Analysis
Molecular interaction studies, such as the work by J. Shim et al. (2002), provide insights into the conformational analysis and structural characterization of related compounds. These studies use techniques like AM1 molecular orbital method, 1H NMR, 13C NMR, and MS to understand the structure-activity relationships (Shim et al., 2002).
Chemical Reactions and Properties
The synthesis and evaluation of piperidine derivatives reveal their potential anti-acetylcholinesterase activity and interactions with receptors. For example, H. Sugimoto et al. (1990) reported on the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showing how structural modifications affect their biological activities (Sugimoto et al., 1990).
Physical Properties Analysis
The crystalline forms and phase transitions of compounds provide important information about their physical properties. T. Yanagi et al. (2000) studied two polymorphs of a related compound, providing insights into their thermal behavior and stability through techniques such as X-ray powder diffractometry and thermal analysis (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their biological activity, are crucial for their potential application in various fields. L. Gawell (2003) described the synthesis of a potent δ opioid receptor agonist, highlighting the introduction of radioisotopes into the compound for tracer studies (Gawell, 2003).
Future Directions
The future directions for research on 2,4-dichloro-N-(1-ethyl-4-piperidinyl)benzamide and similar compounds could involve further exploration of their synthesis methods, potential biological activities, and applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 2,4-dichloro-N-(1-ethyl-4-piperidinyl)benzamide are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry
Pharmacokinetics
The compound has a molecular weight of 315.24 , and its predicted properties include a boiling point of 478.7±45.0 °C and a density of 1.24±0.1 g/cm3 . .
properties
IUPAC Name |
2,4-dichloro-N-(1-ethylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-18-7-5-11(6-8-18)17-14(19)12-4-3-10(15)9-13(12)16/h3-4,9,11H,2,5-8H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSLVGASJBYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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